molecular formula C8H10F6O B3042986 3,5-Bis(trifluoromethyl)cyclohexanol CAS No. 691410-51-2

3,5-Bis(trifluoromethyl)cyclohexanol

Cat. No.: B3042986
CAS No.: 691410-51-2
M. Wt: 236.15 g/mol
InChI Key: AUAIIBAFJHEYOJ-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)cyclohexanol is an organic compound with the molecular formula C8H10F6O. It is a cyclohexanol derivative where two trifluoromethyl groups are attached to the 3rd and 5th positions of the cyclohexane ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

This compound is primarily used in laboratory settings for the synthesis of other substances

Mode of Action

As a laboratory chemical, it’s primarily used in the synthesis of other compounds . Its interaction with biological targets, if any, is currently unknown and would require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)cyclohexanol typically involves the introduction of trifluoromethyl groups into the cyclohexanol structure. One common method is the reaction of cyclohexanol with trifluoromethylating agents under specific conditions. For instance, the use of trifluoromethyl iodide (CF3I) in the presence of a base can facilitate the substitution of hydrogen atoms with trifluoromethyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Bis(trifluoromethyl)cyclohexanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(trifluoromethyl)cyclohexanol is unique due to the presence of both trifluoromethyl groups and a hydroxyl group on the cyclohexane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,5-bis(trifluoromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F6O/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h4-6,15H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAIIBAFJHEYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1C(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Bis(trifluoromethyl)cyclohexanol
Reactant of Route 2
3,5-Bis(trifluoromethyl)cyclohexanol
Reactant of Route 3
3,5-Bis(trifluoromethyl)cyclohexanol
Reactant of Route 4
3,5-Bis(trifluoromethyl)cyclohexanol
Reactant of Route 5
3,5-Bis(trifluoromethyl)cyclohexanol
Reactant of Route 6
3,5-Bis(trifluoromethyl)cyclohexanol

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